molecular formula C10H10ClN3O3S B2805949 2-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methylacetohydrazide CAS No. 591212-19-0

2-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methylacetohydrazide

Cat. No.: B2805949
CAS No.: 591212-19-0
M. Wt: 287.72
InChI Key: GSMYZQDVUQKAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N'-methylacetohydrazide is a useful research compound. Its molecular formula is C10H10ClN3O3S and its molecular weight is 287.72. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Anti-microbial Activity

A study by Ahmad et al. (2011) explored the synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides using microwave-assisted synthesis. This approach yielded compounds with moderate to significant anti-microbial activities, particularly noting that N-methyl analogues displayed higher anti-bacterial efficacy (Ahmad et al., 2011).

Novel Synthesis for Anti-bacterial and Antioxidant Applications

Rehman et al. (2009) developed a series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides starting from sodium saccharin. These compounds were evaluated for their antibacterial and DPPH radical scavenging activities, showing potential as both antimicrobial and antioxidant agents (Rehman et al., 2009).

Antioxidant and Anti-bacterial Activities of Acetohydrazides

Ahmad et al. (2010) synthesized N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides with promising antioxidant and anti-bacterial properties. This work highlights the potential use of these compounds in treating infections and combating oxidative stress (Ahmad et al., 2010).

Heterocyclic Compounds from 2-Amino Benzothiazole

Mahmood and Ahmad (2020) reported on the synthesis of various heterocyclic compounds derived from 2-amino benzothiazole, showcasing a diverse range of potential biological activities. This study emphasizes the versatility of benzothiazole derivatives in pharmaceutical chemistry (Mahmood & Ahmad, 2020).

Biologically Active Quinazolinones

Zia-ur-Rehman et al. (2006) synthesized 2-(4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)quinazolin-4(3H)-ones, evaluating their biological activity against Gram-positive and Gram-negative bacteria. Some compounds showed marked activity, particularly against Bacillus subtilis, highlighting their potential as antimicrobial agents (Zia-ur-Rehman et al., 2006).

Properties

IUPAC Name

2-chloro-N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N'-methylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3S/c1-14(12-9(15)6-11)10-7-4-2-3-5-8(7)18(16,17)13-10/h2-5H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMYZQDVUQKAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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